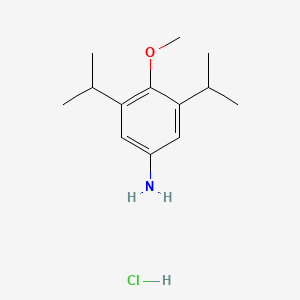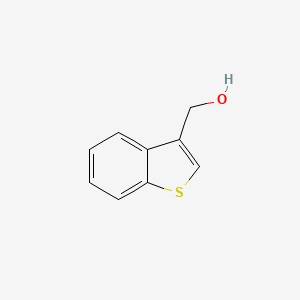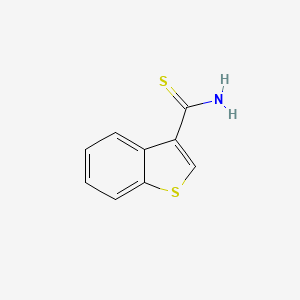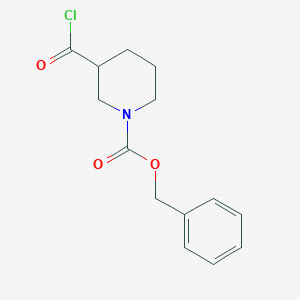
Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H16ClNO3 . It has a molecular weight of 281.73 g/mol . This compound is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate involves the reaction of 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid with thionyl chloride in anhydrous dichloromethane . The reaction is carried out at 0 - 20℃ . After the addition of thionyl chloride, the solution is stirred at room temperature overnight .Molecular Structure Analysis
The molecular structure of Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate consists of a benzyl group attached to a piperidine ring, which is further substituted with a chlorocarbonyl group and a carboxylate group .Physical And Chemical Properties Analysis
The boiling point of Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is 396.571°C at 760 mmHg . More detailed physical and chemical properties are not provided in the retrieved documents.Applications De Recherche Scientifique
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Piperidines are among the most important synthetic fragments for designing drugs .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
- Piperidine derivatives have shown great therapeutic and clinical agents as anticancer potential alone or in combination with other phytochemicals or conventional anticancer drugs .
- Many in vitro and in vivo studies have shown that piperidine exhibit several anticancer properties when used against triple negative breast cancer cells .
- Piperidine derivatives are being utilized in different ways as antiviral, antimalarial, antimicrobial, and antifungal agents .
- Piperidine derivatives are used in the treatment of Alzheimer’s disease and other psychiatric disorders .
Pharmaceutical Industry
Anticancer Applications
Antiviral, Antimalarial, Antimicrobial, and Antifungal Agents
Antihypertension, Analgesic, and Anti-inflammatory Agents
Anti-Alzheimer and Antipsychotic Agents
Anticoagulant Agents
- The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . The AChE enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Today, it can be unequivocally stated that heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis and their pharmacological application were published .
- This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Cholinesterase Inhibitors
Synthetic Medicinal Blocks
Development of Fast and Cost-Effective Methods
Functionalization
Biologically Active Piperidines
Triple Negative Breast Cancer Cells
Safety And Hazards
Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is classified as a dangerous substance. It has a signal word of “Danger” and is classified as class 8 . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 . The hazard statement is H314 . It is packed in group Ⅲ .
Propriétés
IUPAC Name |
benzyl 3-carbonochloridoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIBCUKTQAQPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380198 | |
| Record name | Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate | |
CAS RN |
216502-94-2 | |
| Record name | Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 3-(chlorocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)
![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)
![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)
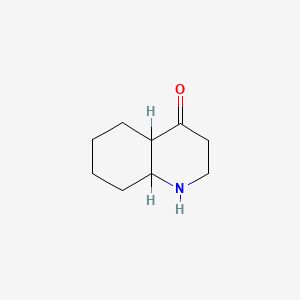
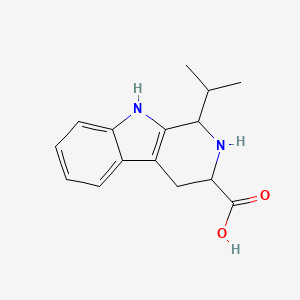

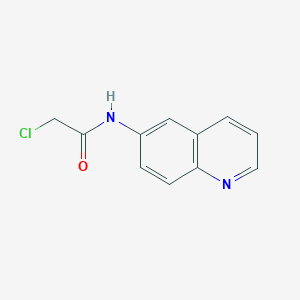
![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)
